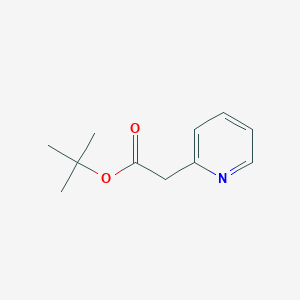
2-(piridin-2-il)acetato de terc-butilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Antiviral
Este compuesto se ha utilizado en la síntesis de inhibidores de moléculas pequeñas que se dirigen a la proteasa 3CL del síndrome respiratorio agudo severo coronavirus (SARS-CoV), contribuyendo al desarrollo de fármacos antivirales .
Síntesis de Ligandos
Los investigadores han desarrollado métodos eficientes para sintetizar ligandos como (S)-4-(terc-butil)-2-(piridin-2-il)-4,5-dihidrooxazol ((S)-t-BuPyOx), que son cruciales en varias reacciones químicas y posibles candidatos a fármacos .
Aplicaciones Antifúngicas
Los novedosos derivados de imidazol[1,2-a]piridina de este compuesto han mostrado efectos antifúngicos prometedores, expandiendo su uso potencial en el tratamiento de infecciones fúngicas .
Síntesis Orgánica
El grupo terc-butilo en este compuesto ayuda en la síntesis orgánica, proporcionando protección estérica y facilidad de desprotección, lo cual es valioso en la creación de moléculas orgánicas complejas .
Evaluación de la Actividad Biológica
Los derivados de este compuesto se han evaluado por sus actividades biológicas contra células estelares hepáticas inmortalizadas de rata (HSC-T6), lo que indica su uso en la investigación de la fibrosis hepática .
Descubrimiento de Fármacos
La estructura del compuesto es versátil para modificaciones, lo que lleva a la creación de novedosos compuestos heterocíclicos con posibles aplicaciones terapéuticas .
Investigación en Ciencias de la Vida
Se utiliza en investigación avanzada en ciencias de la vida, incluidos estudios sobre procesos celulares y mecanismos de enfermedades .
Mediciones Ambientales
Este compuesto también se utiliza en reactivos de medición ambiental, ayudando en la detección y análisis de contaminantes ambientales
Mecanismo De Acción
Target of Action
Tert-Butyl 2-(pyridin-2-yl)acetate, also known as Pyridin-2-yl-acetic acid tert-Butyl ester, is a compound that has been studied for its potential antifungal activity . The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane. The changes in the cell membrane can result in increased permeability and disruption of essential functions, ultimately leading to cell death .
Biochemical Pathways
The action of Tert-Butyl 2-(pyridin-2-yl)acetate affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, which can further disrupt cell function and promote cell death .
Pharmacokinetics
The pharmacokinetic properties of Tert-Butyl 2-(pyridin-2-yl)acetate, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been analyzed in silico
Result of Action
The result of Tert-Butyl 2-(pyridin-2-yl)acetate’s action is potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound has been shown to exhibit minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGLFXNZSUNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565947 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150059-62-4 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


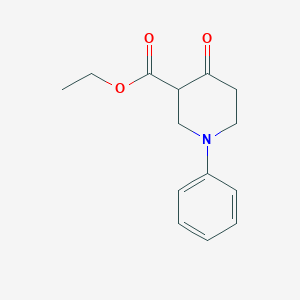
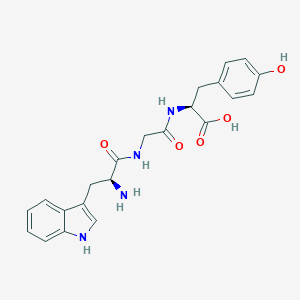
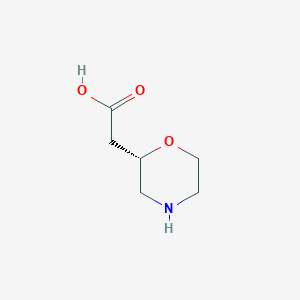

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
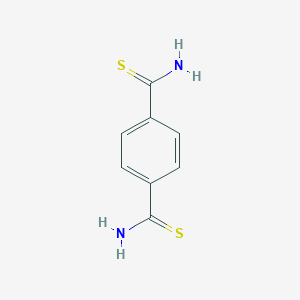
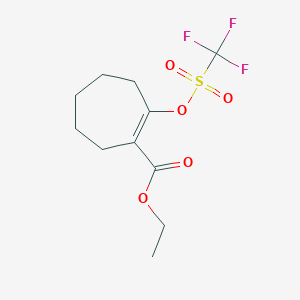
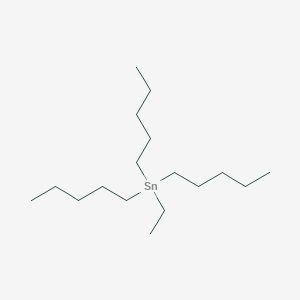

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)
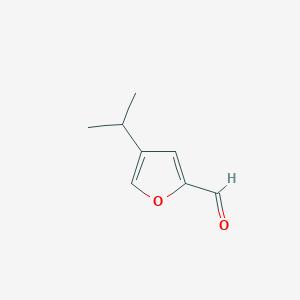
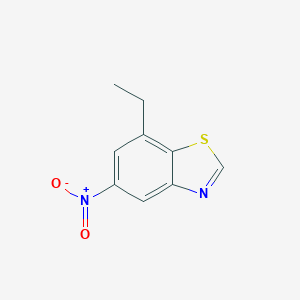
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
